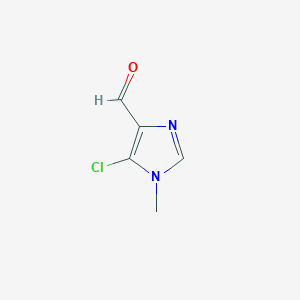
(2R)-2-(2,5-Difluorophenyl)propan-1-ol
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
(2R)-2-(2,5-Difluorophenyl)propan-1-ol, also known as DFPP, is a chiral alcohol compound that has gained popularity in scientific research due to its unique properties. DFPP is widely used in the synthesis of various chemical compounds and has shown promising results in the field of medicinal chemistry.
Wirkmechanismus
(2R)-2-(2,5-Difluorophenyl)propan-1-ol has been shown to exhibit unique properties that make it an attractive compound for scientific research. This compound has been reported to act as a chiral ligand, which can interact with various metal catalysts to produce chiral compounds. This compound can also act as a chiral auxiliary, which can selectively produce the desired enantiomer in asymmetric synthesis.
Biochemical and Physiological Effects:
This compound has been shown to exhibit biochemical and physiological effects, which make it an attractive compound for medicinal chemistry. This compound has been reported to have anti-inflammatory and anti-tumor properties, which have made it a potential candidate for the development of new drugs. This compound has also been shown to have an effect on the central nervous system, which has made it a potential candidate for the treatment of neurological disorders.
Vorteile Und Einschränkungen Für Laborexperimente
(2R)-2-(2,5-Difluorophenyl)propan-1-ol has several advantages and limitations for laboratory experiments. One of the significant advantages of this compound is its ability to selectively produce the desired enantiomer in asymmetric synthesis. This compound is also readily available and relatively inexpensive, which makes it an attractive compound for scientific research. However, this compound has some limitations, including its low solubility in water, which can make it challenging to work with in some experiments.
Zukünftige Richtungen
(2R)-2-(2,5-Difluorophenyl)propan-1-ol has shown promising results in various scientific research applications, and there are several future directions for its use. One of the significant future directions is the development of new drugs using this compound as a starting material. This compound can also be used to synthesize new chiral compounds, which can have various applications in different fields. Further research is needed to explore the full potential of this compound and its derivatives in scientific research.
Synthesemethoden
(2R)-2-(2,5-Difluorophenyl)propan-1-ol can be synthesized using different methods, including asymmetric synthesis and catalytic hydrogenation. One of the commonly used methods is the asymmetric synthesis method, which involves the use of chiral catalysts to selectively produce the desired enantiomer. This method has been shown to produce high yields of this compound with excellent enantioselectivity.
Wissenschaftliche Forschungsanwendungen
(2R)-2-(2,5-Difluorophenyl)propan-1-ol has been extensively used in scientific research for various applications. One of the significant applications of this compound is in the synthesis of chiral compounds, including pharmaceuticals, agrochemicals, and natural products. This compound has also been used as a chiral auxiliary in asymmetric synthesis, which has enabled the synthesis of various chiral compounds.
Eigenschaften
IUPAC Name |
(2R)-2-(2,5-difluorophenyl)propan-1-ol |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H10F2O/c1-6(5-12)8-4-7(10)2-3-9(8)11/h2-4,6,12H,5H2,1H3/t6-/m0/s1 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NBBKSYQIVMOEHO-LURJTMIESA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(CO)C1=C(C=CC(=C1)F)F |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C[C@@H](CO)C1=C(C=CC(=C1)F)F |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H10F2O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
172.17 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![5'-Chloro-1'-phenethylspiro[[1,3]dioxane-2,3'-indolin]-2'-one](/img/structure/B2399508.png)
![1-[4-(5-Methoxypyridin-2-yl)piperazin-1-yl]prop-2-en-1-one](/img/structure/B2399509.png)

![(1,5-Dimethylpyrazol-3-yl)-[3-[(5-methylpyrimidin-2-yl)oxymethyl]piperidin-1-yl]methanone](/img/structure/B2399511.png)



![(5-Bromopyridin-3-yl)(7,7-dimethyl-6,8-dioxa-2-azaspiro[3.5]nonan-2-yl)methanone](/img/structure/B2399517.png)
![2-((6-(3-fluorobenzyl)-5,5-dioxido-6H-benzo[c]pyrimido[4,5-e][1,2]thiazin-2-yl)thio)-N-(o-tolyl)acetamide](/img/structure/B2399518.png)
![N-(4,5-dimethylbenzo[d]thiazol-2-yl)-3-oxo-3H-benzo[f]chromene-2-carboxamide](/img/structure/B2399522.png)


![(E)-methyl 2-(3-chlorobenzylidene)-7-methyl-3-oxo-5-phenyl-3,5-dihydro-2H-thiazolo[3,2-a]pyrimidine-6-carboxylate](/img/structure/B2399529.png)